2-Bromo-1-(2-methoxypyridin-4-yl)ethanone

Vue d'ensemble

Description

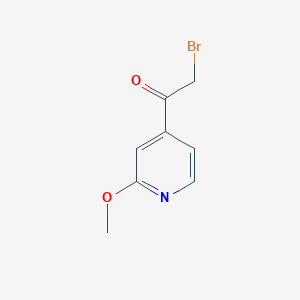

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-1-(2-methoxypyridin-4-yl)ethanone is an organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 216.06 g/mol. It features a bromine atom and a methoxy group attached to a pyridine ring, which are significant for its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural properties that allow for interaction with various biological targets.

Structural Characteristics

The compound's structure can be represented by the following SMILES notation: COC1=NC=CC(=C1)C(=O)CBr. The presence of the carbonyl group (C=O) adjacent to the methoxypyridine moiety is crucial for its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as a ligand in biochemical assays. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration.

Potential Biological Activities

The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific biological targets. The bromine atom and methoxy group enhance its reactivity, facilitating binding to enzymes or receptors involved in various biochemical pathways.

Target Pathways

Research on structurally similar compounds has indicated their effects on:

- Microbial Growth : Inhibition of growth pathways in bacteria and fungi.

- Oxidative Stress : Scavenging free radicals, thereby reducing oxidative damage.

- Glucose Metabolism : Modulating pathways related to carbohydrate metabolism through enzyme inhibition.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on analogous compounds provides insights into its potential applications:

These findings underscore the importance of further investigating the biological activities of this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The bromine atom at position 2 undergoes nucleophilic substitution with nucleophiles such as amines, thiols, or alkoxides.

-

Reagents : Sodium azide (NaN₃), sodium methoxide (NaOMe)

-

Conditions : Polar aprotic solvents (e.g., dichloromethane) or ethanol under reflux

-

Outcome : Replacement of Br with nucleophiles (e.g., azide, methoxy groups)

Example :

Reaction of 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone with NaN₃ in DMF yields 1-(2-azido-2-methoxypyridin-4-yl)ethanone.

Oxidation

The ketone group (C=O) can be oxidized to a carboxylic acid.

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Conditions : Acidic medium (e.g., H₂SO₄)

-

Outcome : Conversion of ketone to carboxylic acid, enhancing polarity.

Reduction

The bromine atom can be reduced to a hydrogen atom.

-

Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

-

Conditions : Inert atmosphere (e.g., N₂)

-

Outcome : Formation of 1-(2-methoxypyridin-4-yl)ethanone, eliminating the bromine substituent.

Hydrobromide Salt Formation

The compound can form a hydrobromide salt via acid addition.

-

Reagents : Hydrobromic acid (HBr)

-

Conditions : Aqueous or alcoholic solutions

-

Outcome : Formation of this compound hydrobromide (C₈H₉Br₂NO₂) .

Reaction Mechanisms

The bromine and methoxy groups influence reactivity:

-

Bromine : Electron-withdrawing, activates the ring for nucleophilic substitution.

-

Methoxy : Electron-donating, stabilizes intermediates and enhances solubility.

Example Mechanism :

In substitution reactions, the bromine leaves as Br⁻, forming a pyridinium intermediate stabilized by the methoxy group .

Comparison with Similar Compounds

| Compound | Substituents | Key Reactivity |

|---|---|---|

| Target Compound | Br (2), OMe (2) | Substitution, oxidation |

| 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone | Br (2), F (5) | Reduced nucleophilicity |

| 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone | Br (2), OMe (6) | Enhanced solubility |

Research Findings

Propriétés

IUPAC Name |

2-bromo-1-(2-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEAFYYGGQILPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187669-32-4 | |

| Record name | 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.